

Application of (Rac)-RK-682 in Cancer Cell Lines: A Detailed Overview

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Compound of Interest

Compound Name: (Rac)-RK-682

Cat. No.: B611144

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(Rac)-RK-682, the racemic form of the natural product RK-682, has emerged as a noteworthy small molecule inhibitor with potential applications in cancer research. As a potent inhibitor of protein tyrosine phosphatases (PTPases), **(Rac)-RK-682** demonstrates the ability to modulate critical cellular processes such as cell cycle progression and apoptosis, making it a valuable tool for investigating cancer cell biology and a potential candidate for therapeutic development.

Mechanism of Action

(Rac)-RK-682 exerts its biological effects primarily through the inhibition of specific PTPases. These enzymes play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues on proteins, thereby regulating a wide array of cellular functions. The dysregulation of PTPase activity is a common feature in many cancers, contributing to uncontrolled cell growth and survival.

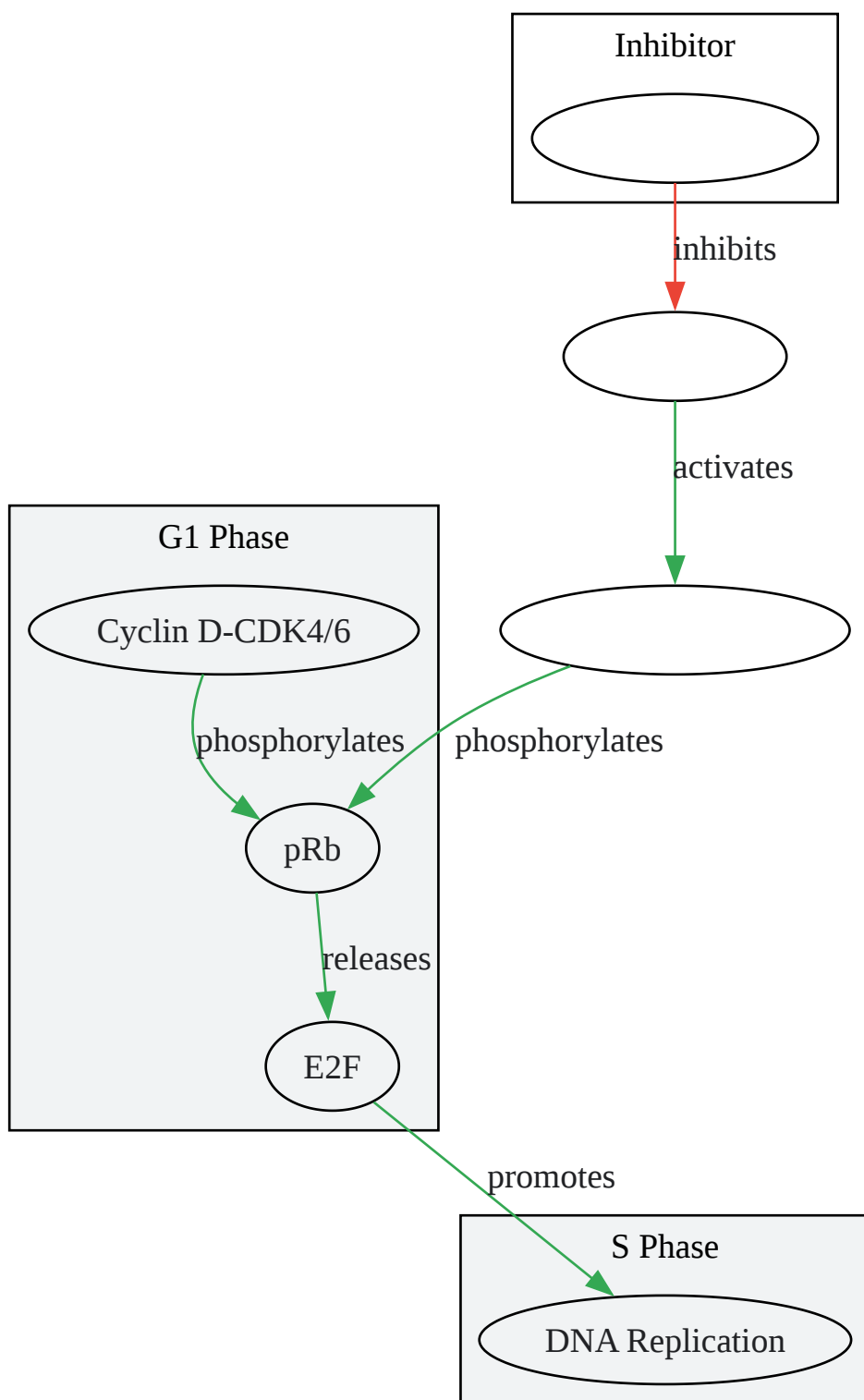
(Rac)-RK-682 has been shown to inhibit several key PTPases with varying potencies. Notably, it is a potent inhibitor of Cell Division Cycle 25B (CDC25B), a dual-specificity phosphatase that is essential for the G1/S and G2/M transitions of the cell cycle.^[1] By inhibiting CDC25B, **(Rac)-RK-682** can effectively halt cell cycle progression. It also targets Protein Tyrosine Phosphatase 1B (PTP-1B) and Low Molecular Weight Protein Tyrosine Phosphatase (LMW-PTP), both of which are implicated in various cancer-related signaling pathways.^[1]

Effects on Cancer Cell Lines

The primary application of **(Rac)-RK-682** in cancer cell lines revolves around its ability to induce cell cycle arrest and apoptosis.

Cell Cycle Arrest

A key finding is the induction of G1 phase cell cycle arrest by RK-682 in human B cell leukemia cells.[2] This arrest at the G1/S transition prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation.[2] The inhibition of CDC25B is a likely mechanism behind this G1 arrest, as CDC25B is responsible for activating cyclin-dependent kinases (CDKs) that drive the G1/S transition.



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- 2. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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